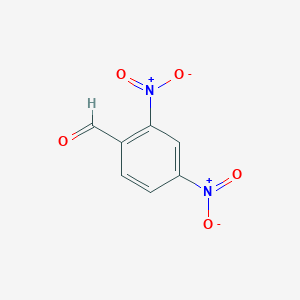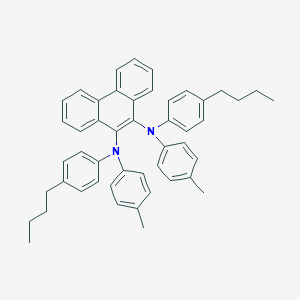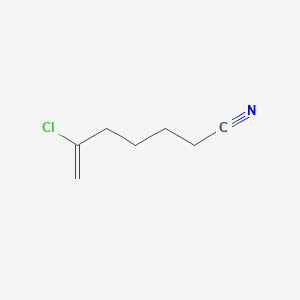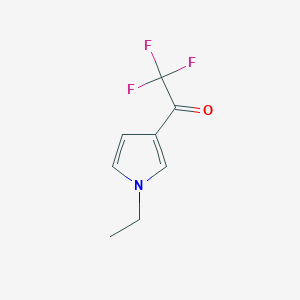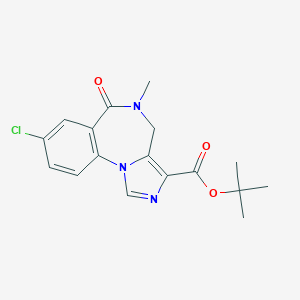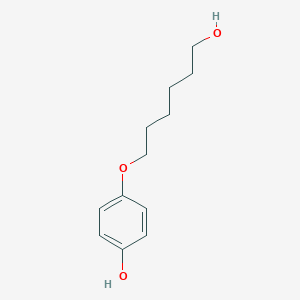
4-(6-Hydroxyhexyloxy)phenol
Overview
Description
4-(6-Hydroxyhexyloxy)phenol is an organic compound with the molecular formula C12H18O3 It is a phenolic compound characterized by the presence of a hydroxyhexyloxy group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Hydroxyhexyloxy)phenol can be efficiently achieved using the Williamson ether synthesis method. This involves the reaction of hydroquinone with 6-chloro-1-hexanol in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out in a microreactor, which allows for continuous and high-yield production. Optimal reaction conditions include a temperature of 135°C, a sodium hydroxide concentration of 2.35 mol/L, a reactant molar ratio of 2.81, and a residence time of 2.70 minutes. Under these conditions, the yield can reach up to 79.5% .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of microreactors is advantageous due to their efficiency and ability to maintain consistent reaction conditions. The process involves the continuous feeding of reactants and the collection of the product, which is then purified using standard techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 4-(6-Hydroxyhexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
4-(6-Hydroxyhexyloxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the phenolic group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials due to its reactive phenolic group.
Mechanism of Action
The mechanism of action of 4-(6-Hydroxyhexyloxy)phenol is primarily related to its phenolic structure. The hydroxyl group can donate hydrogen atoms, which allows the compound to act as an antioxidant by neutralizing free radicals. This antioxidant activity is crucial in preventing oxidative stress, which is linked to various diseases. The compound may also interact with specific enzymes and receptors, modulating biological pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
4-Hydroxyphenol: Lacks the hydroxyhexyloxy group, making it less hydrophobic.
4-(2-Hydroxyethoxy)phenol: Contains a shorter ethoxy chain, affecting its solubility and reactivity.
4-(4-Hydroxybutoxy)phenol: Has a butoxy group, which influences its physical and chemical properties.
Uniqueness: 4-(6-Hydroxyhexyloxy)phenol is unique due to its longer hydroxyhexyloxy chain, which enhances its hydrophobicity and potentially its interaction with lipid membranes. This structural feature may contribute to its distinct biological activities and applications in various fields.
Properties
IUPAC Name |
4-(6-hydroxyhexoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8,13-14H,1-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYBETTVKBAZFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365284 | |
| Record name | 4-[(6-Hydroxyhexyl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142627-91-6 | |
| Record name | 4-[(6-Hydroxyhexyl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





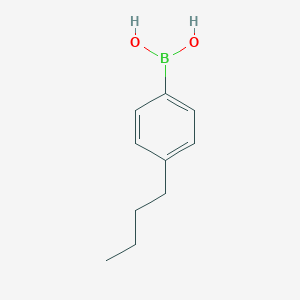
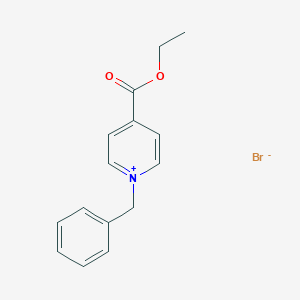

![2,6-bis[methyl]-4-methylphenol](/img/structure/B114708.png)
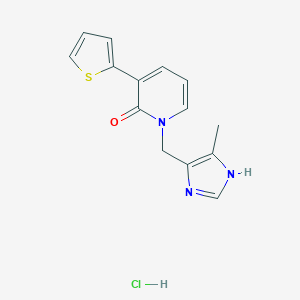
![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1S-endo)-(9CI)](/img/structure/B114713.png)
